(2R,6S)-2,6-diaminoheptanedioic acid

Catalog No.
S584447
CAS No.
922-54-3
M.F
C7H14N2O4
M. Wt
190.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,6S)-2,6-diaminoheptanedioic acid

CAS Number

922-54-3

Product Name

(2R,6S)-2,6-diaminoheptanedioic acid

IUPAC Name

(2S,6R)-2,6-diaminoheptanedioic acid

Molecular Formula

C7H14N2O4

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+

InChI Key

GMKMEZVLHJARHF-SYDPRGILSA-N

SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N

Synonyms

(2R,6S)-2,6-diaminoheptanedioicacid;922-54-3;meso-2,6-Diaminopimelicacid;meso-diaminoheptanedioate;CHEBI:16488;(R*,S*)-2,6-Diaminoheptanedioicacid;meso-A2pm;DIAMINOPIMELICACID;Heptanedioicacid,2,6-diamino-,(R*,S*)-;meso-diaminoheptanedioicacid;6-CARBOXYLYSINE;meso-2,6-diaminoheptanedioate;meso-diaminopimelate;(6R,2s)-diaminopimelicacid;C7H14N2O4;meso-1-alpha,epsilon-diaminopimelate;meso-DAP;meso-diaminopimelicacid;meso-diaminopimeilicacid;AC1Q5QLM;6CL;AC1L40SH;SCHEMBL29291;CHEMBL415306;GTPL5021

Canonical SMILES

C(CC(C(=O)[O-])[NH3+])CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C(C[C@H](C(=O)[O-])[NH3+])C[C@@H](C(=O)[O-])[NH3+]

(2R,6S)-2,6-diaminoheptanedioic acid, also known as meso-2,6-diaminopimelic acid ( meso-DAP), is a naturally occurring dicarboxylic amino acid found in bacterial cell walls. It plays a crucial role in the structure and integrity of peptidoglycan, a key component of the bacterial cell wall. PubChem, National Institutes of Health: )

Bacterial Taxonomy and Identification:

The presence of meso-DAP in a bacterial cell wall is a distinguishing characteristic of certain bacterial groups. By detecting meso-DAP, researchers can differentiate between gram-positive and gram-negative bacteria. Journal of Chromatography B, Elsevier: This ability aids in the identification and classification of bacteria, which is vital for various applications, including clinical microbiology, food science, and environmental monitoring.

Antibacterial Drug Discovery:

Meso-DAP plays an essential role in the structural stability of bacterial cell walls. Enzymes involved in meso-DAP metabolism are potential targets for the development of novel antibiotics. Research efforts are underway to explore the inhibition of these enzymes as a strategy to weaken bacterial cell walls and combat antibiotic resistance. International Journal of Medical Microbiology, National Institutes of Health: )

Gut Microbiome Research:

Meso-DAP is a biomarker for the presence of certain gut bacteria. By analyzing the levels of meso-DAP in fecal samples, researchers can gain insights into the composition and diversity of gut microbiota. This information is valuable for understanding the link between gut bacteria and human health and disease. FEMS Microbiology Reviews, Oxford University Press:

Biomarker for Kidney Function:

Meso-DAP is excreted in urine and can be elevated in individuals with impaired kidney function. Kidney International, Elsevier: Therefore, measuring urinary meso-DAP levels has potential as a non-invasive biomarker for the diagnosis and monitoring of kidney diseases.

Paleontological Research:

Meso-DAP has been identified in fossilized remains, offering valuable information about the presence of bacteria in ancient environments. Geochimica et Cosmochimica Acta, Elsevier: This knowledge can shed light on past ecosystems and the evolution of microbial life.

Origin and Significance:

DAP is a key component of the peptidoglycan layer in the cell walls of Gram-positive bacteria and some archaea []. Peptidoglycan provides structural rigidity and protects these organisms from osmotic lysis. Studying DAP biosynthesis and its role in cell wall formation is essential for understanding bacterial physiology and developing new antibiotics [].


Molecular Structure Analysis

Key Features:

  • Diaminopimelic acid has a seven-carbon backbone with a carboxylic acid group at each end (dicarboxylic acid).
  • It contains two amine groups (NH2) at the second and sixth carbon positions, designated as (2R) and (6S) based on their stereochemistry [].
  • The presence of both amine and carboxylic acid functional groups makes DAP a zwitterion at physiological pH, meaning it carries both positive and negative charges.

Notable Aspects:

  • The specific stereochemistry (2R,6S) is crucial for DAP's function in peptidoglycan. Enzymes in the bacterial cell wall synthesis pathway recognize and utilize this specific form [].

Chemical Reactions Analysis

Synthesis:

DAP is not a common dietary amino acid and is synthesized by some bacteria and archaea through the diaminopimelate pathway. This pathway involves several enzymatic steps starting from L-aspartate [].

XLogP3

-5.9

Wikipedia

Meso-DAP

Dates

Modify: 2023-08-15

Explore Compound Types